1-Pyrrolidinepropionic acid, ethyl ester

Description

Contextualization within Organic Chemistry and Nitrogen-Containing Heterocyclic Esters

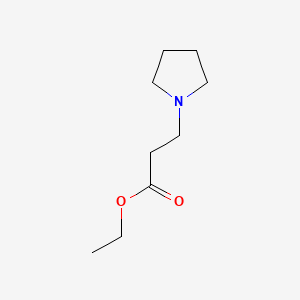

1-Pyrrolidinepropionic acid, ethyl ester, with the CAS number 6317-35-7, belongs to the broad class of organic compounds known as nitrogen-containing heterocyclic esters. cymitquimica.com Its structure is characterized by a central pyrrolidine (B122466) ring, a saturated five-membered heterocycle containing one nitrogen atom. wikipedia.org This ring is substituted at the nitrogen atom with a propionic acid ethyl ester side chain.

The pyrrolidine ring is a prevalent scaffold in many biologically active molecules, both natural and synthetic. frontiersin.orgnih.govresearchgate.net Its presence often imparts favorable pharmacokinetic properties to a molecule. The propionic acid ethyl ester moiety is also a common feature in medicinal chemistry, frequently utilized to modulate a compound's polarity and bioavailability. The combination of these two structural motifs in this compound makes it a compound of interest for further study in the realm of medicinal and organic chemistry.

Overview of Pyrrolidine and Propanoic Acid Ester Subclasses in Research

The pyrrolidine subclass of compounds is a cornerstone in drug discovery, with numerous derivatives exhibiting a wide range of pharmacological activities. frontiersin.orgnih.govresearchgate.net These activities include but are not limited to antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. nih.gov The conformational flexibility of the pyrrolidine ring allows for precise spatial orientation of substituents, which can lead to high-affinity interactions with biological targets. researchgate.net

Propanoic acid and its ester derivatives are also significant in pharmaceutical research. Aryl propionic acid derivatives, for instance, are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). ontosight.ai The esterification of a carboxylic acid, such as propanoic acid, is a common strategy to create prodrugs. This chemical modification can enhance the lipophilicity of a parent drug, thereby improving its absorption and distribution within the body.

Significance of the Ethyl Ester Functionality in Chemical Synthesis and Biological Probe Design

The ethyl ester functionality in this compound plays a crucial role in both its chemical synthesis and its potential as a biological probe. In chemical synthesis, the ester group can serve as a protecting group for the carboxylic acid, allowing for selective reactions at other positions of the molecule. It can also be a handle for further chemical modifications, such as conversion to amides or other esters.

From the perspective of biological probe design, the ethyl ester group significantly influences the compound's physicochemical properties. By masking the polar carboxylic acid group, the ethyl ester increases the molecule's lipophilicity. This can facilitate its passage across biological membranes, a critical aspect for intracellular drug delivery. Once inside a cell, the ester can be hydrolyzed by intracellular esterases to release the active carboxylic acid form of the molecule. This prodrug strategy is a widely used approach in drug development to improve the pharmacokinetic profile of therapeutic agents.

Research Gaps and Future Directions for the Compound

Despite the prevalence of its constituent moieties in medicinal chemistry, there is a notable scarcity of published research specifically dedicated to this compound. While its synthesis has been reported, detailed investigations into its biological activities and potential therapeutic applications are largely absent from the scientific literature.

This lack of specific data presents a significant research gap but also highlights numerous opportunities for future investigation. Key areas for future research include:

Comprehensive Biological Screening: A thorough evaluation of the compound's activity across a wide range of biological assays is warranted. This could uncover potential therapeutic applications in areas such as oncology, infectious diseases, and neurology, where pyrrolidine derivatives have shown promise. nih.govresearchgate.net

Pharmacokinetic and Pharmacodynamic Profiling: Detailed studies to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound are essential. Investigating its hydrolysis by esterases to the corresponding carboxylic acid would be a critical component of this research.

Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a library of analogues with modifications to the pyrrolidine ring and the ester group could provide valuable insights into the structure-activity relationships. This would guide the design of more potent and selective compounds.

Development as a Research Tool: Given its structure, the compound could be explored as a molecular probe to study specific biological processes or as a scaffold for the development of more complex molecules.

The exploration of these research avenues has the potential to unlock the therapeutic promise of this compound and contribute to the broader field of medicinal chemistry. The development of novel pyrrolidine-based therapeutic agents remains an active and promising area of research. datainsightsmarket.commdpi.com

Data Tables

Table 1: General Properties of this compound and Related Subclasses

| Property | This compound | Pyrrolidine Derivatives (General) | Propanoic Acid Esters (General) |

|---|---|---|---|

| Chemical Class | Nitrogen-containing heterocyclic ester | Saturated nitrogen heterocycle | Carboxylic acid ester |

| Key Structural Feature | Pyrrolidine ring linked to an ethyl propanoate | Five-membered ring with one nitrogen atom | Propanoate group with an ester linkage |

| Common Applications in Research | Intermediate in organic synthesis cymitquimica.com | Scaffolds for drug design, catalysts researchgate.netnih.gov | Prodrugs, flavoring agents, solvents cymitquimica.com |

| Potential Biological Activities | Underexplored | Antimicrobial, anticancer, anti-inflammatory nih.gov | Anti-inflammatory (as part of larger molecules) |

Table 2: Research Focus on Pyrrolidine-Containing Compounds

| Research Area | Significance of the Pyrrolidine Moiety |

|---|---|

| Drug Discovery | Improves potency, selectivity, and pharmacokinetic profiles of drug candidates. frontiersin.orgresearchgate.net |

| Medicinal Chemistry | Serves as a versatile scaffold for the synthesis of diverse bioactive molecules. nih.govnih.gov |

| Asymmetric Catalysis | Chiral pyrrolidine derivatives are used as effective organocatalysts. |

| Natural Products | The pyrrolidine ring is a core component of many alkaloids with significant biological activity. researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-pyrrolidin-1-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-2-12-9(11)5-8-10-6-3-4-7-10/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVPICKVDHDWCJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80212508 | |

| Record name | 1-Pyrrolidinepropionic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6317-35-7 | |

| Record name | Ethyl 1-pyrrolidinepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6317-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pyrrolidinepropionic acid, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006317357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6317-35-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41704 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Pyrrolidinepropionic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl pyrrolidine-1-propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.049 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PYRROLIDINEPROPIONIC ACID, ETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UG0X5TJ55Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 1-Pyrrolidinepropionic Acid, Ethyl Ester

The formation of this compound, also known as ethyl 3-(pyrrolidin-1-yl)propanoate, is most commonly accomplished through the nucleophilic addition of pyrrolidine (B122466) to an acrylic acid derivative. This approach is efficient and directly yields the target molecule.

One of the most direct and widely utilized methods for the synthesis of this compound is the aza-Michael addition of pyrrolidine to ethyl acrylate (B77674). This reaction involves the conjugate addition of the secondary amine to the electron-deficient alkene of the acrylate. The reaction is typically carried out under mild conditions and can be promoted by various catalysts or even proceed without one.

Another established route involves the N-alkylation of pyrrolidine with a suitable three-carbon electrophile already containing the ethyl ester functionality, such as ethyl 3-bromopropionate. This method relies on the nucleophilicity of the pyrrolidine nitrogen to displace a leaving group.

A less direct, multi-step approach could involve the initial synthesis of 1-pyrrolidinepropionic acid followed by esterification. The acid can be prepared by the reaction of pyrrolidine with acrylic acid. The subsequent esterification would then yield the desired ethyl ester.

While the direct formation of the ethyl ester via Michael addition or alkylation is more common, if 1-pyrrolidinepropionic acid is synthesized as an intermediate, standard esterification procedures can be employed. The Fischer esterification is a classic method that involves reacting the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. masterorganicchemistry.commasterorganicchemistry.comlibretexts.orgorganic-chemistry.org The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of ethanol is often used, or water is removed as it is formed. masterorganicchemistry.comorganic-chemistry.org

Optimization of the Fischer esterification involves controlling the reaction temperature, the amount of catalyst, and the reaction time. Studies on similar esterifications have shown that increasing the molar ratio of alcohol to acid can significantly increase the yield of the ester. masterorganicchemistry.com

| Parameter | Effect on Esterification | Reference |

| Catalyst | Strong acids like H₂SO₄ or TsOH are effective. | masterorganicchemistry.commasterorganicchemistry.comorganic-chemistry.org |

| Alcohol | Used in excess to shift equilibrium towards product. | masterorganicchemistry.comlibretexts.org |

| Temperature | Heating is typically required to reach equilibrium faster. | libretexts.org |

| Water Removal | Azeotropic distillation or use of desiccants can improve yield. | organic-chemistry.org |

This table is based on general principles of Fischer esterification and may be applicable to 1-pyrrolidinepropionic acid.

The synthesis of chiral analogues of this compound, such as ethyl 3-((S)-pyrrolidin-2-yl)propanoate, requires stereoselective methods. One approach involves starting with a chiral precursor, such as L-proline, which possesses the desired stereochemistry at the C2 position of the pyrrolidine ring. mdpi.com The synthesis would then involve the modification of the carboxylic acid group of proline and subsequent introduction of the propionate (B1217596) side chain at the nitrogen atom.

Another strategy is the use of asymmetric catalysis. For instance, an enantioselective Michael addition of a pyrrolidine precursor to ethyl acrylate could be achieved using a chiral catalyst. While specific examples for this exact transformation are not prevalent in the reviewed literature, the principle of asymmetric Michael additions is well-established for the synthesis of chiral pyrrolidines. rsc.org Biocatalytic approaches using enzymes like transaminases have also been employed for the enantioselective synthesis of 2-substituted pyrrolidines, which could be adapted for the synthesis of chiral precursors. nih.gov

Precursor Chemistry and Intermediate Reactions

The synthesis of this compound relies on readily available precursors for both the pyrrolidine ring and the propanoic acid side chain.

For the direct synthesis of this compound, the key precursor is pyrrolidine itself. Pyrrolidine is a commercially available cyclic secondary amine. In the context of more complex, multi-step syntheses, particularly for chiral analogues, precursors such as L-proline or 4-hydroxy-L-proline are commonly used. mdpi.com These natural amino acids provide a readily available source of the chiral pyrrolidine core.

The propanoic acid ethyl ester side chain is typically introduced using one of two key precursors: ethyl acrylate or ethyl 3-bromopropionate.

Ethyl acrylate is a widely available α,β-unsaturated ester that serves as an excellent Michael acceptor for the addition of pyrrolidine.

Ethyl 3-bromopropionate is an alkylating agent that can be prepared through several methods. One common method is the esterification of 3-bromopropionic acid with ethanol. Alternatively, it can be synthesized by the hydrobromination of ethyl acrylate, a reaction that proceeds via an anti-Markovnikov addition of hydrogen bromide across the double bond. A method for preparing 3-bromopropionate compounds involves the in-situ generation of hydrogen bromide from acetyl bromide in an alcohol solvent, which then adds to an acrylate. google.com

| Precursor | Synthetic Route | Key Reagents | Reference |

| Ethyl 3-bromopropionate | Esterification of 3-bromopropionic acid | 3-bromopropionic acid, ethanol, acid catalyst | libretexts.org |

| Hydrobromination of ethyl acrylate | Ethyl acrylate, HBr | libretexts.org | |

| In-situ HBr generation and addition | Ethyl acrylate, acetyl bromide, ethanol | google.com |

Novel Synthetic Strategies and Methodological Advancements

The traditional synthesis of this compound typically involves the aza-Michael addition of pyrrolidine to ethyl acrylate. While effective, contemporary research has focused on optimizing this transformation through innovative catalytic systems, streamlined one-pot procedures, and environmentally benign methodologies.

Catalytic Approaches in Pyrrolidine-Substituted Ester Synthesis

The conjugate addition of amines to α,β-unsaturated esters, such as the synthesis of this compound, can be significantly enhanced through the use of catalysts. Both Lewis acids and organocatalysts have demonstrated efficacy in promoting aza-Michael additions, leading to improved reaction rates and yields.

Lewis acids can activate the α,β-unsaturated ester, making it more susceptible to nucleophilic attack by the amine. While specific studies focusing solely on the synthesis of this compound with a wide range of Lewis acid catalysts are not extensively detailed in the reviewed literature, the principle is a cornerstone of organic synthesis. For instance, the use of lithium perchlorate (B79767) (LiClO4) has been shown to be an efficient catalyst for the aza-Michael addition of secondary amines to α,β-unsaturated esters, resulting in high yields at room temperature without the need for a solvent. researchgate.net

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, and its principles can be applied to the synthesis of pyrrolidine-substituted esters. Chiral pyrrolidine-based organocatalysts are particularly effective in promoting Michael additions. nih.govrsc.org These catalysts operate through the formation of an enamine or iminium ion intermediate, which then participates in the conjugate addition. While often employed for asymmetric reactions, the fundamental activation principles of organocatalysis can also be applied to non-chiral syntheses to improve reaction efficiency.

The following table summarizes representative catalytic approaches for the synthesis of β-amino esters, which is the class of compounds to which this compound belongs.

Table 1: Catalytic Approaches for β-Amino Ester Synthesis

| Catalyst Type | Example Catalyst | Substrates | Key Features |

|---|---|---|---|

| Lewis Acid | Lithium Perchlorate (LiClO4) | Secondary amines and α,β-unsaturated esters | High yields at room temperature, solvent-free conditions. researchgate.net |

| Organocatalyst | Pyrrolidine-based catalysts | Carbonyl compounds and nitroolefins | High catalytic efficiency and stereoselectivity. rsc.org |

| Biocatalyst | Lipase TL IM | Aromatic amines and acrylates | Green reaction conditions, short residence time in continuous flow. mdpi.com |

One-Pot Synthesis Techniques for Derivatives

The synthesis of this compound via the aza-Michael addition is inherently a one-pot reaction, where pyrrolidine and ethyl acrylate are combined in a single reaction vessel. This approach is highly efficient as it avoids the isolation of intermediates, thereby saving time, reagents, and reducing waste. Research in this area focuses on optimizing reaction conditions to maximize yield and purity while simplifying the work-up procedure.

One-pot syntheses can also be extended to create more complex derivatives. For example, a one-pot, three-component domino reaction of (E)-3-(2-nitrovinyl)-indoles, isatins, and chiral polycyclic α-amino acids can lead to the formation of novel polycyclic pyrrolidine-fused spirooxindoles under catalyst-free conditions in an environmentally friendly solvent system like ethanol/water. nih.gov Similarly, new spiro[indoline-pyrrolidine] derivatives can be synthesized in a one-pot, three-component reaction involving an in situ generated azomethine ylide.

The conditions for the direct one-pot synthesis of this compound can be varied to optimize the outcome. The reaction can often be performed without a catalyst, although the use of a catalyst as described in the previous section can accelerate the reaction and improve yields.

Table 2: One-Pot Synthesis of β-Amino Carbonyl Compounds

| Reaction | Reactants | Conditions | Key Features |

|---|---|---|---|

| Aza-Michael Addition | Oxabornene and amines | Solvent-free, room temperature or 90 °C | Eco-friendly, catalyst-free, temperature-dependent product formation. rsc.org |

| Domino Reaction | (E)-3-(2-nitrovinyl)-indoles, isatins, chiral α-amino acids | Catalyst-free, EtOH/H2O, room temperature | Green and sustainable, high yields, easy work-up. nih.gov |

| 1,3-Dipolar Cycloaddition | Isatins, sarcosine, trans-1,2-dibenzoylethylene | Conventional heating | High regioselectivity and stereoselectivity, good to excellent yields. |

Application of Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of this compound and related compounds to minimize environmental impact. Key strategies include the use of environmentally benign solvents, solvent-free conditions, and energy-efficient reaction methods like microwave irradiation.

Solvent-Free Synthesis: A significant advancement in the green synthesis of β-amino carbonyl compounds is the use of solvent-free aza-Michael addition reactions. rsc.org This approach eliminates the need for potentially harmful organic solvents, reduces waste, and simplifies product isolation. The reaction between amines and α,β-unsaturated esters can be promoted on a recyclable silica (B1680970) surface without any solvent, accommodating both aliphatic and aromatic amines to give good to excellent yields. thieme-connect.com

Green Solvents: When a solvent is necessary, the focus is on using environmentally friendly options. Methanol has been used as a green reaction medium for the lipase-catalyzed Michael addition of aromatic amines to acrylates. mdpi.com A mixture of ethanol and water is another green solvent system that has been successfully employed for the synthesis of pyrrolidine-fused spirooxindoles. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry for accelerating organic reactions. nih.gov This technique can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner products compared to conventional heating methods. The microwave-assisted synthesis of N-protected amino acid esters has been demonstrated to be highly efficient. researchgate.net This technology can be applied to the synthesis of this compound to enhance its green credentials.

Table 3: Green Chemistry Approaches in β-Amino Ester Synthesis

| Green Principle | Methodology | Substrates | Conditions | Key Advantages |

|---|---|---|---|---|

| Solvent-Free | Aza-Michael Addition | Amines and electron-deficient alkenes | On silica surface | Recyclable catalyst, good to excellent yields. thieme-connect.com |

| Green Solvent | Lipase-Catalyzed Michael Addition | Aromatic amines and acrylates | Methanol | Environmentally benign, short reaction time. mdpi.com |

| Energy Efficiency | Microwave-Assisted Synthesis | N-protected amino acids and orthoesters | 2 minutes, neutral conditions | Rapid, high purity, versatile for various protecting groups. researchgate.net |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed. For 1-Pyrrolidinepropionic acid, ethyl ester, with the molecular formula C₉H₁₇NO₂, each unique proton and carbon environment generates a distinct signal, providing critical structural information.

The ¹H NMR spectrum of this compound, displays signals corresponding to the five chemically non-equivalent sets of protons. The chemical shift (δ), multiplicity, and coupling constants (J) of these signals are indicative of their local electronic environment and proximity to neighboring protons.

The ethyl ester group gives rise to a characteristic quartet and triplet pattern. The methylene (B1212753) protons (-O-CH₂-) are deshielded by the adjacent oxygen atom, resulting in a quartet at approximately 4.1 ppm. These protons are split by the three neighboring methyl protons (-CH₃), which in turn appear as a triplet further upfield, around 1.2 ppm.

The propionate (B1217596) chain contains two methylene groups. The protons on the carbon adjacent to the ester carbonyl (-CH₂-C=O) typically resonate as a triplet around 2.5 ppm. The other methylene protons, which are adjacent to the pyrrolidine (B122466) nitrogen (-N-CH₂-), appear as a triplet at a slightly downfield position, around 2.8 ppm, due to the deshielding effect of the nitrogen atom.

The pyrrolidine ring itself contains two sets of chemically distinct protons. The four protons on the carbons directly attached to the nitrogen (alpha-protons) are equivalent and produce a multiplet around 2.6 ppm. The four protons on the beta-carbons are also equivalent to each other and resonate as a multiplet further upfield, around 1.8 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -O-CH₂ -CH₃ | ~ 4.1 | Quartet | 2H |

| -N-CH₂ -CH₂-C=O | ~ 2.8 | Triplet | 2H |

| -N-CH₂ - (Pyrrolidine) | ~ 2.6 | Multiplet | 4H |

| -CH₂-CH₂ -C=O | ~ 2.5 | Triplet | 2H |

| -CH₂-CH₂ - (Pyrrolidine) | ~ 1.8 | Multiplet | 4H |

Note: Data are estimated based on established chemical shift values and data from analogous compounds.

The broadband proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, seven distinct signals are expected.

The most downfield signal corresponds to the ester carbonyl carbon (-C =O), typically appearing around 173 ppm. The carbon of the ethyl ester's methylene group (-O-C H₂-) is found at approximately 60 ppm. The carbons of the pyrrolidine ring attached to the nitrogen (alpha-carbons) resonate around 54 ppm, while the beta-carbons appear further upfield at about 23 ppm. The carbons of the propionate chain are observed at approximately 50 ppm for the one bonded to nitrogen and 32 ppm for the one adjacent to the carbonyl. Finally, the terminal methyl carbon (-C H₃) of the ethyl group produces the most upfield signal, typically around 14 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Assignment | Chemical Shift (δ, ppm) |

|---|---|

| -C =O | ~ 173 |

| -O-C H₂-CH₃ | ~ 60 |

| -N-C H₂- (Pyrrolidine) | ~ 54 |

| -N-C H₂-CH₂-C=O | ~ 50 |

| -CH₂-C H₂-C=O | ~ 32 |

| -CH₂-C H₂- (Pyrrolidine) | ~ 23 |

Note: Data are estimated based on established chemical shift values and data from analogous compounds.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically over two to three bonds). Expected correlations for this compound, would include cross-peaks between:

The -O-CH₂- protons (~4.1 ppm) and the -CH₃ protons (~1.2 ppm) of the ethyl group.

The two methylene groups of the propionate chain (~2.8 ppm and ~2.5 ppm).

The alpha-protons (~2.6 ppm) and beta-protons (~1.8 ppm) within the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond C-H correlation). It would confirm the assignments made in the 1D spectra by showing correlations between each proton signal and its corresponding carbon signal as listed in Tables 1 and 2.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is crucial for connecting molecular fragments. Key HMBC correlations would be:

A correlation from the ethyl -O-CH₂- protons (~4.1 ppm) to the ester carbonyl carbon (~173 ppm).

Correlations from the propionate protons adjacent to the carbonyl (~2.5 ppm) to the carbonyl carbon (~173 ppm).

A correlation from the propionate protons adjacent to the nitrogen (~2.8 ppm) to the alpha-carbons of the pyrrolidine ring (~54 ppm).

Mass Spectrometry (MS) for Molecular Elucidation

Mass spectrometry is used to determine the molecular weight and formula of a compound and to gain structural insights from its fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition. The calculated exact mass for the molecular formula of this compound (C₉H₁₇NO₂), is 171.12593 Da. HRMS analysis would typically be performed on the protonated molecule [M+H]⁺, for which the expected exact mass is 172.13320 Da. Experimental measurement of a mass that matches this theoretical value to within a few parts per million (ppm) confirms the molecular formula.

In mass spectrometry, the molecular ion often fragments in a predictable manner. The analysis of these fragments provides valuable structural information. For this compound, a primary fragmentation pathway involves alpha-cleavage, which is the cleavage of a bond adjacent to the nitrogen atom.

The most characteristic fragmentation is the cleavage of the bond between the two carbons of the propionate side chain. This results in the formation of a stable, resonance-stabilized N-vinylpyrrolidinium cation. This fragment is often the base peak (the most intense peak) in the spectrum.

Table 3: Major Expected Fragments in the Mass Spectrum

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 171 | [C₉H₁₇NO₂]⁺ | Molecular Ion (M⁺) |

| 84 | [C₅H₈N]⁺ | Alpha-cleavage of the propionate chain |

Isotopic Abundance: The mass spectrum also displays an isotopic pattern. The molecular ion peak (M) at m/z 171 will be accompanied by an M+1 peak at m/z 172. The relative intensity of the M+1 peak is primarily due to the natural abundance of the ¹³C isotope (1.1%). For a molecule with nine carbon atoms, the expected intensity of the M+1 peak would be approximately 9.9% of the M peak intensity. This observed isotopic pattern serves as an additional check on the determined molecular formula.

Table of Compounds Mentioned

| Compound Name |

|---|

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. The resulting spectrum displays absorption bands corresponding to the vibrational frequencies of specific chemical bonds.

Vibrational Band Assignments and Correlative Studies for Ester and Pyrrolidine Moieties

For this compound, the IR spectrum is expected to exhibit characteristic absorption bands for its key functional groups: the ester and the pyrrolidine ring.

The ester group (-COOEt) would be identified by two prominent stretching vibrations:

A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch , typically appearing in the region of 1750-1735 cm⁻¹ . The exact position of this band can be influenced by the electronic environment.

A series of bands for the C-O stretching vibrations . These are usually found in the fingerprint region, between 1300-1000 cm⁻¹ , and can be complex. The C-O-C asymmetric and symmetric stretching vibrations contribute to this region.

The pyrrolidine moiety , a saturated five-membered nitrogen-containing heterocycle, would be characterized by:

C-H stretching vibrations of the methylene (-CH₂) groups in the ring, which are expected in the 2975-2850 cm⁻¹ region. These often appear as strong, sharp peaks.

C-N stretching vibrations of the tertiary amine within the ring. These typically absorb in the 1250-1020 cm⁻¹ range. This band can sometimes overlap with C-O stretching bands from the ester group, requiring careful spectral interpretation.

CH₂ bending (scissoring) vibrations from the pyrrolidine ring, generally observed around 1470-1440 cm⁻¹ .

Correlative studies of similar compounds, such as ethyl propanoate, show a strong C=O stretch around 1740 cm⁻¹ and C-O stretches between 1200 and 1000 cm⁻¹. For pyrrolidine and its derivatives, characteristic C-N stretching bands are well-documented in the fingerprint region. The combination of these expected absorptions would provide a unique IR fingerprint for this compound.

Table 1: Predicted Infrared (IR) Vibrational Band Assignments for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O Stretch | Ester | 1750-1735 | Strong, Sharp |

| C-H Stretch (Aliphatic) | Alkyl chain & Pyrrolidine | 2975-2850 | Strong |

| C-O Stretch | Ester | 1300-1000 | Medium to Strong |

| C-N Stretch | Tertiary Amine (Pyrrolidine) | 1250-1020 | Medium |

X-ray Crystallography for Solid-State Structure Analysis

Single-Crystal X-ray Diffraction Analysis

To perform single-crystal X-ray diffraction, a high-quality, single crystal of this compound would be required. This crystal would be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern of spots is then analyzed to generate an electron density map, from which the atomic positions can be determined.

Key parameters obtained from this analysis include:

Unit cell dimensions: The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).

Space group: The symmetry of the crystal lattice.

Atomic coordinates: The precise position of each atom in the unit cell.

While a specific crystal structure for this compound is not publicly available, studies on other pyrrolidine derivatives often reveal the ring in an "envelope" or "twisted" conformation to minimize steric strain.

Molecular Conformation and Packing in the Solid State

The data from single-crystal X-ray diffraction would reveal the preferred conformation of the molecule in the solid state. This includes the orientation of the ethyl propionate side chain relative to the pyrrolidine ring. Intermolecular forces, such as van der Waals interactions and potential weak C-H···O hydrogen bonds, would dictate how the individual molecules pack together to form the crystal lattice. The packing arrangement influences the crystal's density, melting point, and other physical properties.

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This provides an empirical formula, which can be compared to the theoretical composition to confirm the purity and stoichiometry of the synthesized molecule.

For this compound, with the molecular formula C₉H₁₇NO₂ , the theoretical elemental composition would be:

Carbon (C): 63.13%

Hydrogen (H): 10.01%

Nitrogen (N): 8.18%

Oxygen (O): 18.68%

Experimental values obtained from combustion analysis would be expected to be in close agreement with these theoretical percentages, typically within a ±0.4% margin, to confirm the correct elemental composition of the compound.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 9 | 108.09 | 63.13 |

| Hydrogen | H | 1.01 | 17 | 17.17 | 10.01 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 8.18 |

| Oxygen | O | 16.00 | 2 | 32.00 | 18.68 |

| Total | | | | 171.27 | 100.00 |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ethyl propanoate |

Chemical Reactivity and Transformation Studies

Mechanisms of Hydrolysis and Ester Cleavage Reactions

The ester functional group in 1-Pyrrolidinepropionic acid, ethyl ester is susceptible to cleavage through hydrolysis under both acidic and basic conditions. These reactions are fundamental in organic chemistry and lead to the formation of 1-pyrrolidinepropionic acid and ethanol (B145695).

Under acidic conditions, the hydrolysis of this compound is a reversible process that follows a well-established mechanism for ester hydrolysis. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol yield the carboxylic acid and regenerate the acid catalyst.

For analogous simple esters like ethyl acetate, the hydrolysis is known to follow pseudo-first-order kinetics when water is in large excess. The rate constant is dependent on the concentration of the acid catalyst.

Table 1: Representative Kinetic Data for Acid-Catalyzed Hydrolysis of Esters

| Ester | Acid Catalyst | Temperature (°C) | Rate Constant (k) |

|---|---|---|---|

| Ethyl Acetate | 0.1 M HCl | 25 | 2.5 x 10-5 s-1 |

| Methyl Acetate | 0.1 M HCl | 25 | 2.2 x 10-5 s-1 |

Note: The data presented is for simple aliphatic esters and serves as a general reference for the order of magnitude of the reaction rates.

The hydrolysis of this compound under basic conditions, known as saponification, is an irreversible process that yields the carboxylate salt of 1-pyrrolidinepropionic acid and ethanol. masterorganicchemistry.com The reaction proceeds via a nucleophilic acyl substitution mechanism. A hydroxide (B78521) ion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester to form a tetrahedral intermediate. masterorganicchemistry.com This intermediate then collapses, expelling the ethoxide ion as the leaving group. The ethoxide ion subsequently deprotonates the newly formed carboxylic acid in a fast and irreversible acid-base reaction, driving the equilibrium towards the products. masterorganicchemistry.com

Typical conditions for saponification involve heating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. operachem.com The reaction rate is dependent on the concentration of both the ester and the base. N-substitution in amino acid esters has been shown to affect the rate of saponification, with N-methylation generally causing a reduction in the reaction rate, which is attributed in part to solvation effects. cdnsciencepub.com

Table 2: General Reaction Conditions for Saponification of Esters

| Ester Substrate | Base | Solvent | Temperature | Reaction Time |

|---|---|---|---|---|

| Simple Alkyl Esters | NaOH or KOH (1-2 equivalents) | Water/Alcohol mixture | Reflux | 1-3 hours |

| Sterically Hindered Esters | KOH in Ethanol | Ethanol | Reflux | Several hours |

Note: These are general conditions and may need to be optimized for this compound.

Condensation Reactions Involving the Propionic Acid Moiety

The propionic acid portion of the molecule, specifically the α-protons to the carbonyl group, allows for participation in various condensation reactions.

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base. masterorganicchemistry.com For this compound, this reaction would involve the deprotonation of the α-carbon (the carbon adjacent to the carbonyl group) by a strong base, such as sodium ethoxide, to form an enolate. This enolate would then act as a nucleophile, attacking the carbonyl carbon of a second molecule of the ester. Subsequent elimination of an ethoxide ion would lead to the formation of a β-keto ester. masterorganicchemistry.com

A "crossed" Claisen condensation can also occur between this compound and another ester that either has no α-hydrogens or has more acidic α-hydrogens. libretexts.orgpressbooks.pub This can lead to the formation of a variety of β-dicarbonyl compounds. The success of a crossed Claisen condensation often depends on the careful selection of reactants and reaction conditions to avoid a mixture of products. libretexts.org

Transesterification Processes and Alkyl Group Exchange

Transesterification is the process of exchanging the alkyl group of an ester with the alkyl group of an alcohol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com In the case of this compound, reaction with a different alcohol (e.g., methanol) in the presence of a catalyst would lead to the formation of the corresponding methyl ester and ethanol.

This process is typically an equilibrium reaction, and an excess of the reactant alcohol is often used to drive the reaction to completion. masterorganicchemistry.com A variety of catalysts can be employed, including mineral acids (like sulfuric acid), metal alkoxides, and enzymes. researchgate.netbohrium.comnih.gov The choice of catalyst and reaction conditions depends on the specific substrates and the desired outcome.

Table 3: Common Catalysts for Transesterification of Esters

| Catalyst Type | Examples | General Conditions |

|---|---|---|

| Acid Catalysts | H2SO4, HCl, p-Toluenesulfonic acid | Excess alcohol, heat |

| Base Catalysts | NaOCH3, K2CO3 | Anhydrous conditions, room temperature or heat |

| Organometallic Catalysts | Titanium(IV) isopropoxide | Anhydrous conditions, heat |

| Enzymes | Lipases | Mild conditions, specific pH and temperature |

Reactions at the Pyrrolidine (B122466) Nitrogen

The nitrogen atom in the pyrrolidine ring of this compound is a tertiary amine, making it a nucleophilic and basic center. This allows for a range of reactions, including alkylation and acylation.

Alkylation of the pyrrolidine nitrogen can occur with alkyl halides to form quaternary ammonium (B1175870) salts. This reaction introduces a positive charge on the nitrogen atom and can significantly alter the physical and chemical properties of the molecule.

Acylation of the pyrrolidine ring is generally not possible as it is a tertiary amine. However, reactions involving the α-carbon to the nitrogen in N-substituted pyrrolidines can be achieved through various methods, such as those involving in situ formation of an iminium ion. acs.org These types of reactions allow for the introduction of various functional groups adjacent to the nitrogen atom. For instance, N-Boc protected pyrrolidine can undergo enantioselective α-arylation. acs.org While not a direct reaction at the nitrogen, these transformations highlight the influence of the pyrrolidine ring on the reactivity of adjacent positions.

Alkylation and Acylation Reactions

The nitrogen atom of the pyrrolidine ring in this compound is nucleophilic and can readily participate in alkylation and acylation reactions.

Alkylation: As a tertiary amine, the pyrrolidine nitrogen can be alkylated by treatment with alkyl halides. This is a classic SN2 reaction where the nitrogen atom acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. The product of this reaction is a quaternary ammonium salt. The reactivity of the alkyl halide follows the typical SN2 trend, with primary halides being more reactive than secondary halides, and tertiary halides being generally unreactive due to steric hindrance.

Acylation: Acylation of the pyrrolidine nitrogen is generally not feasible as it is a tertiary amine and lacks a proton to be removed after the initial nucleophilic attack on an acylating agent (like an acid chloride or anhydride). However, the ester functional group can undergo transformations. For instance, it can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This carboxylic acid can then be activated and used in acylation reactions. Additionally, the ester can potentially undergo transesterification in the presence of another alcohol and a suitable catalyst.

While specific studies detailing the alkylation and acylation of the alpha-carbon to the ester are not prevalent for this exact molecule, related structures with ester functionalities can be deprotonated at the α-position using a strong base to form an enolate. This enolate can then act as a nucleophile in both alkylation and acylation reactions to form new carbon-carbon bonds.

Quaternization Reactions

Quaternization is a specific type of alkylation reaction where a tertiary amine is converted into a quaternary ammonium salt. This reaction is of significant interest as it imparts a permanent positive charge to the nitrogen atom, which can modify the physicochemical properties of the molecule. The reaction involves the treatment of this compound with an alkyl halide.

While kinetic studies specifically on this compound are not widely available, research on the quaternization of structurally similar compounds, such as poly[2-(dimethylamino)ethyl methacrylate] (PDMAEMA), provides valuable insights into the expected reactivity. Kinetic investigations on PDMAEMA with various alkyl iodides have shown that the reaction typically follows second-order kinetics. The rate of quaternization is influenced by factors such as the temperature, the nature of the alkyl halide, and the solvent.

For instance, studies on the quaternization of PDMAEMA with different alkyl iodides (1-iodobutane, 1-iodoheptane, and 1-iododecane) have demonstrated that the rate of reaction increases with temperature. d-nb.inforesearchgate.net The activation energy for the reaction has been found to increase with the chain length of the alkyl halide, suggesting that steric hindrance plays a role in the reaction rate. d-nb.info

| Alkyl Halide | Activation Energy (Ea) (kJ mol⁻¹) | Reference |

|---|---|---|

| 1-Iodobutane | 54.544 | d-nb.info |

| 1-Iodoheptane | 64.997 | d-nb.info |

| 1-Iododecane | 65.390 | d-nb.info |

Derivatization Strategies for Structural Modification and Library Synthesis

The functional groups of this compound offer several handles for derivatization, making it a useful scaffold for the synthesis of compound libraries for various applications.

Modification of the Pyrrolidine Nitrogen:

Quaternization: As discussed, the tertiary amine can be quaternized with a diverse range of alkyl halides. This allows for the introduction of various alkyl chains with different lengths, branching, and additional functional groups. This strategy can be used to create a library of quaternary ammonium salts with varied properties.

Modification of the Ester Group:

Hydrolysis and Amidation: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a library of amines using standard peptide coupling reagents to generate a diverse set of amides.

Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride. This alcohol can then be further functionalized, for example, by etherification or esterification with a variety of reagents.

Transesterification: The ethyl group of the ester can be exchanged with other alkyl or aryl groups by reacting it with different alcohols under catalytic conditions.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental in predicting the electronic properties and reactivity of molecules. Methods like Density Functional Theory (DFT) are commonly employed to study the electronic structure of organic compounds, including pyrrolidine (B122466) derivatives. arabjchem.orgnih.gov

HOMO-LUMO Energy Gaps and Reactivity Descriptors

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. irjweb.com For pyrrolidine derivatives, these values are influenced by the nature and position of substituents.

For instance, a DFT study on various substituted pyrrolidinones calculated HOMO and LUMO energies, revealing how different functional groups alter the electronic profile. arabjchem.org While specific values for 1-Pyrrolidinepropionic acid, ethyl ester are not published, we can create an illustrative table based on typical values for similar small organic molecules containing ester and tertiary amine functionalities.

Table 1: Illustrative Reactivity Descriptors for a Pyrrolidine Derivative (Hypothetical Data)

| Parameter | Value (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.2 |

| Global Hardness (η) | 2.65 |

| Global Softness (S) | 0.38 |

| Electronegativity (χ) | 3.85 |

| Chemical Potential (μ) | -3.85 |

| Electrophilicity Index (ω) | 2.80 |

Note: This table is for illustrative purposes and does not represent experimentally or computationally verified data for this compound.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net

For this compound, the MEP surface would likely show a region of high negative potential around the carbonyl oxygen of the ester group, making it a prime site for electrophilic interaction. The nitrogen atom of the pyrrolidine ring, with its lone pair of electrons, would also exhibit a negative potential. Conversely, the hydrogen atoms of the ethyl group and the pyrrolidine ring would exhibit positive potentials.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules, including their conformational preferences and the energy barriers associated with rotations around single bonds. deakin.edu.au

Rotational Barriers of Ester and Side Chain Moieties

The rotation around the C-O bond of the ester group and the C-C bonds of the propionic acid side chain are associated with specific energy barriers. doaj.org The rotational barrier of the ester group is influenced by resonance stabilization, which imparts a partial double-bond character to the C-O bond. msu.edu Computational studies on similar small esters can provide an estimate of these barriers. nih.govmdpi.com The rotational barriers of the side chain are primarily influenced by steric hindrance between adjacent groups. lumenlearning.com

Table 2: Estimated Rotational Energy Barriers for a Pyrrolidine Propionate (B1217596) (Hypothetical Data)

| Bond | Rotational Barrier (kcal/mol) |

| C(O)-O(Et) | 10 - 12 |

| N-CH2 | 4 - 6 |

| CH2-CH2(COOEt) | 3 - 5 |

Note: This table is for illustrative purposes and does not represent experimentally or computationally verified data for this compound.

Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a specific target, such as a protein receptor. nih.govtandfonline.com The pyrrolidine scaffold is a common motif in many biologically active compounds and is often involved in key interactions with biological targets. researchgate.netpharmablock.comnih.gov

While no specific docking studies for this compound have been reported, its structural similarity to other bioactive pyrrolidines suggests it could be a candidate for such investigations against various therapeutic targets.

Prediction of Binding Modes with Biomolecular Targets

The prediction of how a ligand such as this compound, binds to a biological target is a cornerstone of computational drug discovery. Methodologies like molecular docking and quantitative structure-activity relationship (QSAR) studies are pivotal in this area.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For pyrrolidine derivatives, docking studies have been instrumental in identifying key interactions with protein active sites. For instance, investigations into pyrrolidine derivatives as inhibitors for enzymes like influenza neuraminidase and myeloid cell leukemia-1 (Mcl-1) have revealed crucial interactions. nih.govnih.govnih.gov These studies show that hydrogen bonds and electrostatic interactions often govern the binding affinity. nih.gov In the context of this compound, a docking study would involve placing the molecule into the binding site of a target protein and calculating the most stable binding pose, identifying potential hydrogen bonds, and hydrophobic interactions that contribute to its binding.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that relate the chemical structure of a molecule to its biological activity. For various series of pyrrolidine derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed. nih.govnih.gov These models generate contour maps that indicate regions where steric bulk, electrostatic charge, and hydrophobicity are favorable or unfavorable for biological activity. Such an approach for this compound, would involve a dataset of similar compounds with known activities to build a predictive model for its potential biological effects.

A hypothetical molecular docking study of this compound, could yield results similar to those observed for other pyrrolidine derivatives, as outlined in the table below.

| Interaction Type | Potential Interacting Residues in a Target Protein |

| Hydrogen Bonding | Aspartate, Glutamate, Serine, Threonine |

| Hydrophobic Interactions | Leucine, Isoleucine, Valine, Phenylalanine |

| Electrostatic Interactions | Arginine, Lysine, Histidine |

Ligand Efficiency and Binding Affinity Predictions

Ligand Efficiency (LE): This metric assesses the binding energy of a ligand on a per-atom basis, offering a way to compare the potency of different-sized molecules. It is a valuable tool in the optimization of lead compounds in drug discovery.

Binding Affinity Predictions: Computational methods to predict binding affinity range from scoring functions in docking programs to more rigorous but computationally expensive methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These methods calculate the free energy of binding of a ligand to its target. For pyrrolidine derivatives, studies have combined molecular docking with MM/PBSA to refine binding affinity predictions and understand the stability of the ligand-protein complex. nih.gov The binding affinity of this compound, for a specific target could be predicted using these methods, providing a quantitative measure of its potential efficacy.

The following table illustrates hypothetical binding affinity data that could be generated for this compound, based on computational methods.

| Method | Predicted Binding Affinity (kcal/mol) |

| Docking Score | -5 to -8 |

| MM/GBSA | -30 to -50 |

| MM/PBSA | -20 to -40 |

Reaction Mechanism Elucidation via Computational Methods

A quantum chemical study on the synthesis of pyrrolidinedione derivatives from nitromethane (B149229) and coumarin (B35378) has been reported. This study also performed analogous calculations for the same process using the ethyl ester of 3-coumarin-carboxylic acid as a substrate, which bears some structural resemblance to a potential precursor of a substituted this compound. The calculations revealed that the relative energies of the intermediates and transition states are more stable by at most 10–16 kJ mol⁻¹ compared to the corresponding structures with coumarin. nih.gov

The study detailed the energy barriers for various steps in the reaction, including Michael addition, Nef-type rearrangement, and cyclization. For the reaction with coumarin, the energy barrier for the addition of deprotonated nitromethane was found to be 21.7 kJ mol⁻¹. The subsequent proton transfer had a significantly higher barrier of 197.8 kJ mol⁻¹. The oxygen migration step, assisted by a water molecule, had a barrier of 142.4 kJ mol⁻¹, and the final cyclization step had a low energy barrier of 11.9 kJ mol⁻¹, though a necessary tautomerization step presented a high barrier of 178.4 kJ mol⁻¹. nih.gov

These findings suggest that for a similar reaction involving a precursor to this compound, the energy profile would be comparable, with a slight stabilization of the intermediates and transition states.

| Reaction Step | Energy Barrier (kJ mol⁻¹) (Coumarin) |

| Michael Addition | 21.7 |

| Proton Transfer | 197.8 |

| Oxygen Migration (water-assisted) | 142.4 |

| Tautomerization | 178.4 |

| Cyclization | 11.9 |

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical models can predict various spectroscopic parameters, such as NMR chemical shifts and IR vibrational frequencies, which can aid in the structural elucidation of molecules.

NMR Spectroscopy: Computational methods, often employing density functional theory (DFT), can predict ¹H and ¹³C NMR chemical shifts. These predictions are valuable for assigning experimental spectra and confirming molecular structures. While specific predicted NMR data for this compound, are not published in dedicated studies, online databases and prediction software can provide theoretical spectra. For carboxylic acid derivatives, the alpha protons to the carbonyl group are expected to resonate in the 2.0-3.0 ppm range in ¹H NMR, and the carbonyl carbon is typically found in the 160-180 ppm range in ¹³C NMR. libretexts.org

Infrared (IR) Spectroscopy: Theoretical calculations can also predict IR spectra by calculating the vibrational frequencies of a molecule. The characteristic absorption of the ester carbonyl group (C=O) in compounds like this compound, is typically observed in the range of 1735-1750 cm⁻¹. pressbooks.pub The C-O stretching vibrations are expected between 1000 and 1300 cm⁻¹. libretexts.org

The following table summarizes the expected key spectroscopic features for this compound, based on general knowledge of similar functional groups.

| Spectroscopic Technique | Key Feature | Predicted Chemical Shift / Wavenumber |

| ¹H NMR | Protons alpha to carbonyl | 2.0 - 3.0 ppm |

| ¹³C NMR | Carbonyl carbon | 160 - 180 ppm |

| IR Spectroscopy | C=O stretch (ester) | 1735 - 1750 cm⁻¹ |

| IR Spectroscopy | C-O stretch | 1000 - 1300 cm⁻¹ |

Mechanistic Investigations of Biological Activity in Vitro Focus

Exploration of Molecular Targets and Pathways in Cell-Free Systems

There is no available research detailing the molecular interactions of 1-Pyrrolidinepropionic acid, ethyl ester.

Interaction with Receptors, Enzymes, and Ion Channels

No studies have been identified that investigate the binding affinity or modulatory effects of this compound on specific receptors, enzymes, or ion channels.

Enzymatic Inhibition Mechanisms and Kinetics

Data on the inhibitory activity of this compound against any enzyme, including the mechanisms of inhibition and kinetic parameters, are absent from the current body of scientific literature.

Membrane Interaction Studies Using Model Systems

There is a lack of research on the interactions between this compound and biological membranes.

Interactions with Phospholipid Bilayers and Monolayers

No studies utilizing techniques such as multilamellar vesicles (MLV) or Langmuir-Blodgett films to assess the interaction of this compound with model phospholipid bilayers or monolayers have been reported.

Effects on Membrane Permeability and Fluidity

Information regarding the effects of this compound on the permeability and fluidity of cell membranes is not available.

Cellular and Subcellular Mechanistic Effects (In Vitro Models)

Detailed studies on the effects of this compound at the cellular and subcellular level in in vitro models have not been published.

Modulation of Intracellular Calcium Homeostasis

The pyrrolidine (B122466) scaffold is a key structural feature in a number of compounds that modulate intracellular calcium homeostasis, primarily through their interaction with ion channels. Research into novel pyrrolidine-based inhibitors has identified their potential to block T-type calcium channels, which are implicated in various physiological and pathological processes. nih.gov Specifically, certain pyrrolidine derivatives have been shown to inhibit Caᵥ3.1 and Caᵥ3.2 channels, suggesting a role in regulating calcium influx. nih.gov

In vitro evaluations using whole-cell patch-clamp methods on HEK293 cells stably expressing these channel subtypes have been instrumental in quantifying the inhibitory activity of these compounds. nih.gov For instance, some pyrrolidine derivatives have demonstrated significant inhibition of T-type calcium channels at micromolar concentrations. nih.gov This modulation of calcium channels can have profound effects on cellular signaling cascades that are dependent on calcium as a second messenger. Furthermore, some pyrrolidine-containing compounds have been found to inhibit CXCL12-induced cytosolic calcium flux, with IC₅₀ values as low as 0.25 nM, highlighting their potent effect on calcium signaling pathways. frontiersin.org

The ability of these compounds to alter intracellular calcium levels is a critical aspect of their biological profile, with implications for their potential therapeutic applications. The precise mechanism by which this compound itself might influence these channels would likely depend on its specific stereochemistry and the nature of its substituents, which would determine its binding affinity and selectivity for different calcium channel subtypes.

Impact on ATP Synthesis and Mitochondrial Function

Mitochondria, the primary sites of cellular ATP synthesis, are also key regulators of cell death pathways. The integrity of mitochondrial function is therefore crucial for cell survival and normal physiological activity. Certain compounds containing the pyrrolidine moiety have been investigated for their effects on mitochondrial function.

Studies on novel pyrrolidine-aminophenyl-1,4-naphthoquinones have shown that these molecules can induce changes in the mitochondrial membrane potential. researchgate.net A decrease in the mitochondrial membrane potential is often an early indicator of mitochondrial dysfunction and can lead to the release of pro-apoptotic factors like cytochrome c. researchgate.net Furthermore, investigations into a phenyl-pyrrolidine derivative have revealed its ability to inhibit the mitochondrial permeability transition pore (mPTP), a key event in cell death pathways. researchgate.net The effects on mPTP opening were studied in isolated mouse cardiac mitochondria by measuring mitochondrial swelling and calcium retention capacity. researchgate.net

While direct studies on this compound are not extensively documented in this context, the research on related structures suggests that the pyrrolidine ring can be a key pharmacophore in molecules that target mitochondrial processes. The specific impact on ATP synthesis would be a downstream consequence of these effects on mitochondrial membrane potential and ion homeostasis. Assays to assess mitochondrial function, such as measuring oxygen consumption and the activity of the electron transport chain complexes, are available to profile the effects of such compounds. caymanchem.com

Antioxidant and Radical-Scavenging Pathways

Compounds possessing a pyrrolidine ring have demonstrated notable antioxidant and radical-scavenging properties in various in vitro assays. These activities are crucial for protecting cells from damage induced by reactive oxygen species (ROS).

For example, a series of new sulphonamide pyrolidine carboxamide derivatives were synthesized and evaluated for their antioxidant capabilities. nih.govplos.orgnih.govresearchgate.net Several of these compounds were found to scavenge DPPH radicals at IC₅₀ values comparable to the standard antioxidant, ascorbic acid. plos.org Specifically, compounds designated as 10b, 10c, 10d, 10j, and 10o displayed IC₅₀ values of 6.48, 8.49, 3.02, 6.44, and 4.32 μg/mL, respectively, against DPPH radicals. nih.govplos.org

Similarly, a series of pyrrolidin-2-one derivatives were investigated for their free radical scavenging ability using the DPPH method. researchgate.net Many of the synthesized compounds were found to be potent or moderate antioxidants. researchgate.net The antioxidant activity of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to stabilize free radicals. The specific structural features, such as the presence of electron-donating groups, can significantly influence this activity.

| Compound | DPPH Scavenging IC₅₀ (μg/mL) | Reference |

|---|---|---|

| 10b | 6.48 | plos.org |

| 10c | 8.49 | plos.org |

| 10d | 3.02 | plos.org |

| 10j | 6.44 | plos.org |

| 10o | 4.32 | plos.org |

| Ascorbic Acid (Standard) | 1.06 | plos.org |

Anti-inflammatory Mechanism Studies in Cell Lines

The anti-inflammatory properties of pyrrolidine derivatives have been extensively studied, with a focus on their ability to inhibit key enzymes in the inflammatory cascade. In vitro assays have been pivotal in elucidating the mechanisms underlying these effects.

A significant body of research has focused on the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are central to the synthesis of prostaglandins, potent inflammatory mediators. nih.govbohrium.com For instance, N-substituted pyrrolidine-2,5-dione derivatives have been identified as multitarget anti-inflammatory agents. nih.govbohrium.com In vitro assays revealed that some of these compounds exhibit potent and selective inhibition of COX-2. nih.govbohrium.com One particularly active compound, 13e, demonstrated a COX-2 IC₅₀ value of 0.98 μM with a selectivity index of 31.5. nih.govbohrium.com

In addition to COX enzymes, the 5-lipoxygenase (5-LOX) pathway, which leads to the production of leukotrienes, is another important target for anti-inflammatory drugs. Some pyrrolidine-2,5-dione derivatives have shown dual inhibition of both COX and LOX pathways. nih.gov The ability to inhibit multiple inflammatory pathways is a desirable characteristic for anti-inflammatory agents, as it may lead to broader efficacy. The anti-inflammatory potential of these compounds has also been assessed through albumin denaturation and anti-protease assays. nih.govbohrium.com

| Enzyme | IC₅₀ (μM) | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|

| COX-2 | 0.98 | 31.5 | nih.govbohrium.com |

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to the design of new and more effective therapeutic agents. SAR studies on pyrrolidine derivatives have provided valuable insights into the key molecular features that govern their interactions with biological targets.

Correlation of Structural Modifications with In Vitro Biological Responses

Systematic modifications of the pyrrolidine scaffold have allowed researchers to establish clear correlations between structural features and in vitro biological responses. These studies often involve the synthesis of a series of analogs with variations in substituents on the pyrrolidine ring and attached side chains.

For instance, in the development of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors for anti-inflammatory purposes, SAR studies revealed that small, lipophilic 3-phenyl substituents were preferable for optimal potency. nih.govrsc.org The nature of the linker between the pyrrolidine core and a terminal phenyl group was also found to be critical; conformationally flexible linkers increased inhibitory potency but reduced selectivity, whereas conformationally restricted linkers enhanced selectivity. nih.govrsc.org

In the context of pyrrolidine-2,5-dione derivatives as COX inhibitors, the substitution pattern on the nitrogen atom and the pyrrolidine ring significantly influences both potency and selectivity. nih.gov The presence of a sulfonamide group, for example, is a common feature in many selective COX-2 inhibitors. nih.gov SAR analysis of thiophen-containing pyrrolidine derivatives showed that those with electron-donating groups, such as methoxy (B1213986) and methyl, had lower IC₅₀ values against cancer cell lines compared to derivatives with electron-withdrawing groups. nih.gov

Identification of Pharmacophores and Key Functional Groups

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. researchgate.netbohrium.comnih.gov This information is crucial for the design of new molecules with improved affinity and selectivity for a specific biological target.

For pyrrolidine-based T-type calcium channel inhibitors, pharmacophore mapping has been instrumental in their development. nih.gov The acetic acid group at position 2 of the pyrrolidine scaffold has been identified as a key pharmacophore for GRP40 agonists. nih.gov In the case of COX inhibitors, pharmacophore models have been developed that typically include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic regions. researchgate.netbohrium.comnih.gov For selective COX-1 inhibitors, a pharmacophore model consisting of one hydrogen-bond acceptor, one hydrophobic site, and two aromatic rings has been proposed. bohrium.com

The pyrrolidine ring itself often serves as a central scaffold, providing a rigid framework for the optimal spatial orientation of key functional groups. nih.gov The nitrogen atom of the pyrrolidine ring, being a secondary amine, imparts basicity and nucleophilicity to the scaffold, making it a privileged position for substitutions. nih.gov The stereochemistry of the substituents on the pyrrolidine ring is also a critical determinant of biological activity, as different stereoisomers can exhibit distinct binding modes and potencies. nih.gov

Applications in Organic Synthesis and Medicinal Chemistry Building Blocks

A Key Precursor in the Synthesis of Complex Molecules

The chemical reactivity of 1-pyrrolidinepropionic acid, ethyl ester, at both the pyrrolidine (B122466) nitrogen and the ester functionality, makes it an ideal starting material or intermediate for the synthesis of a wide array of more intricate molecules.

Crafting Pyrrolidine-Containing Bioactive Compounds and Pharmaceuticals

The pyrrolidine motif is a common feature in a multitude of biologically active natural products and synthetic drugs. Consequently, this compound, serves as a readily available scaffold for the introduction of this important heterocyclic system into potential therapeutic agents. While direct examples of its incorporation into marketed drugs are not extensively documented in readily available literature, the principle is demonstrated in the synthesis of analogous structures.

For instance, a related compound, ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate, was synthesized through an organocatalytic asymmetric Michael addition of ethyl isobutyrate to N-phenylmaleimide. nih.gov This synthesis, which achieved a high yield of 96%, highlights the utility of pyrrolidine-containing esters in generating compounds with potential biological activity. nih.gov The resulting product was investigated for its anti-inflammatory and analgesic properties, demonstrating the potential for such derivatives to serve as leads in drug discovery programs. nih.gov

| Reactants | Product | Catalyst | Yield | Reference |

| Ethyl isobutyrate, N-phenylmaleimide | Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate | Methylated L-proline | 96% | nih.gov |

Forging Polycyclic Systems and Heterocyclic Scaffolds

The bifunctional nature of this compound, allows for its participation in cyclization reactions to form more complex polycyclic and heterocyclic structures. A notable example is the synthesis of ethyl 3-pyrrolidin-1-yl-2,3-dihydrobenzofuran-2-carboxylate. researchgate.net This reaction demonstrates the role of the pyrrolidine moiety in facilitating the construction of a fused ring system, a common structural motif in many biologically active molecules. Such strategies are crucial in expanding the diversity of available chemical scaffolds for drug discovery and materials science.

A Tool for Stereochemical Control in Synthetic Pathways

The stereochemistry of a molecule is often critical to its biological activity. Pyrrolidine derivatives, including this compound, can be employed to influence the stereochemical outcome of a reaction. Chiral versions of this building block, such as ethyl 3-[(2S)-2-pyrrolidinyl]propanoate, are commercially available and can be used as chiral synthons to introduce a specific stereocenter into a target molecule. chemspider.com

Furthermore, the pyrrolidine nucleus itself is a well-established chiral auxiliary and organocatalyst. While specific studies detailing the use of this compound, for stereochemical control are not abundant, the broader class of pyrrolidine-based catalysts is extensively used in asymmetric synthesis to achieve high levels of enantioselectivity. nih.govresearchgate.net These catalysts often operate through the formation of chiral enamines or iminium ions, which then guide the stereoselective approach of a reactant.

Enabling the Development of Targeted Chemical Probes for Biological Research